3-(o-Tolyloxy)-1,2-propanediol diacetate
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Overview
Description
3-(o-Tolyloxy)-1,2-propanediol diacetate is an organic compound that belongs to the class of aryloxypropanediol derivatives This compound is characterized by the presence of an o-tolyloxy group attached to a propanediol backbone, with two acetate groups esterified at the hydroxyl positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyloxy)-1,2-propanediol diacetate typically involves the reaction of o-tolyl alcohol with epichlorohydrin to form the intermediate 3-(o-tolyloxy)-1,2-propanediol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyloxy)-1,2-propanediol diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate groups
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 3-(o-Tolyloxy)-1,2-propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(o-Tolyloxy)-1,2-propanediol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(o-Tolyloxy)-1,2-propanediol diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon hydrolysis. These metabolites may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(o-Tolyloxy)-1,2-propanediol: The non-acetylated form of the compound.
3-(o-Tolyloxy)-1,2-propanediol monoacetate: A partially acetylated derivative.
3-(p-Tolyloxy)-1,2-propanediol diacetate: An isomer with the tolyloxy group in the para position .
Uniqueness
3-(o-Tolyloxy)-1,2-propanediol diacetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of two acetate groups enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
Properties
CAS No. |
63991-86-6 |
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Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[2-acetyloxy-3-(2-methylphenoxy)propyl] acetate |
InChI |
InChI=1S/C14H18O5/c1-10-6-4-5-7-14(10)18-9-13(19-12(3)16)8-17-11(2)15/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
CVMSKRHCTWCITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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